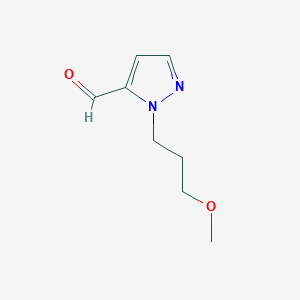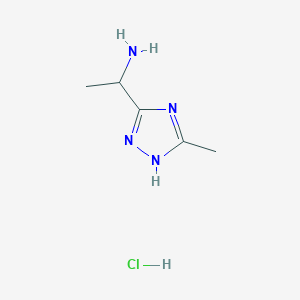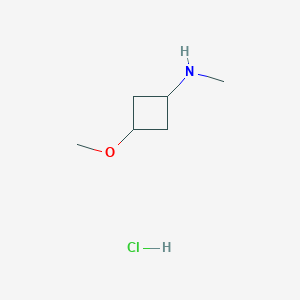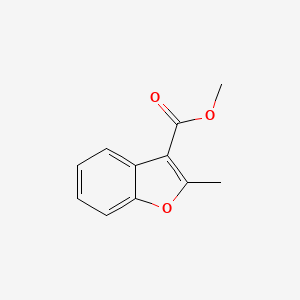
(R)-oleoylcarnitine hydrochloride
Overview
Description
(R)-oleoylcarnitine hydrochloride is a naturally occurring acylcarnitine that is involved in fatty acid oxidation. It is a naturally occurring compound found in the human body, and is involved in the transport of fatty acids between the cytoplasm and the mitochondria. (R)-oleoylcarnitine hydrochloride has been used in scientific research for many years and has been found to have numerous applications in laboratory experiments.
Scientific Research Applications
Metabolic Profiling in Schizophrenia
A study identified elevated levels of oleoylcarnitine among other metabolites in patients with schizophrenia compared to healthy controls. This suggests oleoylcarnitine's potential as a biomarker for schizophrenia, linking it to cellular bioenergetics and oxidative stress (Cao et al., 2020).
Cardiovascular Mortality in Dialysis Patients
Research highlighted oleoylcarnitine's strong association with cardiovascular mortality in hemodialysis patients. The study found that elevated plasma levels of oleoylcarnitine could serve as an early marker for cardiovascular risk in these patients (Kalim et al., 2013).
Neurobiomarkers of Perinatal Asphyxia
A review on perinatal asphyxia pointed out the significance of oleoylcarnitine among other metabolites in identifying neonates at risk of developing severe hypoxic-ischemic encephalopathy (HIE). This supports the use of metabolomics for early diagnosis and management of HIE (Debuf et al., 2021).
Cardioprotection Mechanisms
A study on Intralipid®-mediated cardioprotection discovered that oleoylcarnitine does not inhibit complex IV or generate significant reactive oxygen species (ROS), differentiating it from palmitoylcarnitine, which is involved in the cardioprotective mechanism. This highlights oleoylcarnitine's unique role in the context of cardiac health (Lou et al., 2014).
Anorexiant Properties and Metabolic Effects
Research on oleoylethanolamide analogs, which are structurally related to oleoylcarnitine, discussed their anorexiant properties and metabolic effects, indicating potential applications in weight management and metabolic health (Astarita et al., 2006).
Metabolic Disorders Diagnosis
A method for quantitating long-chain acylcarnitines, including oleoylcarnitine, was developed for diagnosing carnitine palmitoyltransferase-II deficiency (CPT-II deficiency), demonstrating its diagnostic value in metabolic disorders (Minkler et al., 2005).
properties
IUPAC Name |
[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKUMDAMZLOJR-KFQPROOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-oleoylcarnitine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)





![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)


